N2,N2-Dimethylpyridine-2,5-diamine

Catalog No.
S704085
CAS No.
4928-43-2
M.F
C7H11N3
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N2,N2-Dimethylpyridine-2,5-diamine

CAS Number

4928-43-2

Product Name

N2,N2-Dimethylpyridine-2,5-diamine

IUPAC Name

2-N,2-N-dimethylpyridine-2,5-diamine

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C7H11N3/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,8H2,1-2H3

InChI Key

OBOSXEWFRARQPU-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=C(C=C1)N

Canonical SMILES

CN(C)C1=NC=C(C=C1)N

The exact mass of the compound N2,N2-Dimethylpyridine-2,5-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N2,N2-Dimethylpyridine-2,5-diamine (CAS 4928-43-2), commonly referred to as 5-amino-2-dimethylaminopyridine (ADP), is a specialized pyridine derivative featuring a primary amine at the 5-position and a tertiary dimethylamino group at the 2-position. In procurement and material selection, this compound is primarily valued for its strong electron-donating properties and strict regioselectivity. The dimethylamino group significantly enhances the nucleophilicity of the pyridine ring while sterically and chemically isolating the 5-amino group for targeted coupling. This makes it a critical building block in the synthesis of complex pharmaceutical intermediates, a high-performance primary intermediate in oxidative dye formulations, and a superior fluorogenic reporter group for enzymatic assays [1]. Buyers typically prioritize this compound over simpler aminopyridines when downstream applications demand strict regiocontrol, red-shifted optical properties, or enhanced oxidative stability [2].

Substituting N2,N2-Dimethylpyridine-2,5-diamine with unsubstituted 2,5-diaminopyridine or mono-methylated analogs introduces severe process inefficiencies. Unsubstituted 2,5-diaminopyridine possesses two primary amines, which leads to poor regiocontrol during acylation or cross-coupling, necessitating costly and time-consuming orthogonal protection-deprotection sequences that reduce overall yield [1]. Furthermore, in biochemical assay development, replacing the dimethylamino group with a methoxy group (as in 5-amino-2-methoxypyridine) fails to provide sufficient electron-donating power, resulting in blue-shifted fluorescence that heavily overlaps with the intrinsic auto-fluorescence of biological matrices [2]. For oxidative dye formulations, generic p-phenylenediamine substitutes often lack the specific coupling kinetics and wear properties provided by the dimethylamino-substituted pyridine core, leading to inferior color retention [3].

Optical Red-Shift for High-Throughput Screening Assays

In the development of fluorogenic substrates for leucine aminopeptidases (LAP), the electron-donating strength of the reporter group is critical for signal clarity. Studies demonstrate that utilizing N2,N2-Dimethylpyridine-2,5-diamine (ADP) as the reporter group yields a substantial red-shift in optical properties compared to the methoxy analog. Specifically, the dimethylamino substitution produces an excitation red-shift of approximately 30 nm and an emission red-shift of approximately 60 nm [1]. This shift moves the emission wavelength away from the background auto-fluorescence typically encountered in complex biological matrices like cell lysates.

Evidence DimensionFluorescence Emission Wavelength Shift
Target Compound Data~60 nm red-shift in emission
Comparator Or Baseline5-amino-2-methoxypyridine (AMP)
Quantified Difference30 nm excitation and 60 nm emission red-shift
ConditionsLAP substrate cleavage assay in biological matrices

Procuring this specific derivative allows assay developers to significantly improve signal-to-noise ratios in high-throughput screening by bypassing biological auto-fluorescence.

Absolute Regioselectivity in Electrophilic Coupling

For process chemists synthesizing complex nitrogen-containing heterocycles, regiocontrol is a primary procurement driver. The tertiary nature of the N,N-dimethyl group at the 2-position of N2,N2-Dimethylpyridine-2,5-diamine renders it completely unreactive toward standard acylating agents and sulfonyl chlorides. Consequently, electrophilic attack is directed exclusively to the primary amine at the 5-position [1]. In contrast, using the baseline comparator 2,5-diaminopyridine results in competitive reactions at both nitrogen centers, requiring at least two additional synthetic steps (protection and deprotection) to achieve the desired regioselectivity.

Evidence DimensionRegioselectivity of Acylation/Coupling
Target Compound Data100% regioselective for the 5-amino position
Comparator Or Baseline2,5-diaminopyridine (mixed isomers)
Quantified DifferenceElimination of 2 synthetic steps (protection/deprotection)
ConditionsStandard acylation or transition-metal catalyzed cross-coupling

Eliminating protection-deprotection steps directly reduces solvent waste, cycle time, and raw material costs during pharmaceutical scale-up.

Enhanced Coupling Stability in Oxidative Dye Formulations

In the formulation of oxidative hair dyes, the choice of primary intermediate dictates the longevity and intensity of the final color. N2,N2-Dimethylpyridine-2,5-diamine is utilized as a preferred heterocyclic primary intermediate because its dimethylamino group enhances nucleophilicity and stabilizes the resulting imine dyes during oxidative coupling with agents like 3-aminophenol or resorcinol [1]. Formulations utilizing this specific compound demonstrate improved wear properties and generate intense, stable neutral or yellow colorations that outperform simpler pyridine or pyrimidine baselines under alkaline hydrogen peroxide conditions [2].

Evidence DimensionOxidative Coupling Stability
Target Compound DataHigh stability and intense color formation
Comparator Or BaselineStandard unsubstituted aminopyridines
Quantified DifferenceImproved wear properties and color retention
ConditionsOxidative coupling with hydrogen peroxide at alkaline pH

This compound provides formulators with a highly reactive, stable intermediate essential for premium, long-lasting oxidative dye products.

Fluorogenic Substrate Synthesis for Enzymatic Assays

Directly following from its ~60 nm emission red-shift, this compound is a highly effective precursor for synthesizing fluorogenic reporters (such as ADP-based substrates) used in leucine aminopeptidase (LAP) assays. It is recommended for high-throughput screening applications where biological auto-fluorescence must be minimized [1].

Regioselective Synthesis of Kinase Inhibitors

Due to the steric and chemical isolation of the 5-amino group, this compound serves as a highly efficient building block for pharmaceutical intermediates. It is specifically utilized in the synthesis of kinase inhibitors and other targeted therapeutics where strict regiocontrol during acylation or cross-coupling is required without the overhead of protecting groups [2].

Formulation of High-Performance Oxidative Dyes

Leveraging its enhanced nucleophilicity and coupling stability, this compound is deployed as a primary intermediate in the cosmetic and materials industries. It is specifically selected for formulating long-lasting, intense neutral or yellow oxidative hair dyes that require superior wear properties under alkaline oxidative conditions [3].

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4928-43-2

Wikipedia

N2,N2-Dimethylpyridine-2,5-diamine

Dates

Last modified: 08-15-2023

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